Metiazinic Acid

Description

phenothiazine which acts as an anti-inflammatory agent; minor descriptor (75-86); on line & INDEX MEDICUS search PHENOTHIAZINES (75-86)

Structure

3D Structure

Properties

IUPAC Name |

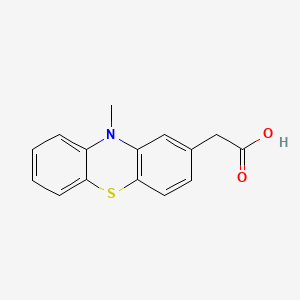

2-(10-methylphenothiazin-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S/c1-16-11-4-2-3-5-13(11)19-14-7-6-10(8-12(14)16)9-15(17)18/h2-8H,9H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMINNBXUMGNKMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC3=C1C=C(C=C3)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023308 |

Source

|

| Record name | Metiazinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13993-65-2 |

Source

|

| Record name | Metiazinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13993-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metiazinic acid [INN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013993652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metiazinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metiazinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METIAZINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12I0HHE2ZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Metiazinic Acid from 2-Acetyl-10-Methylphenothiazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metiazinic acid, a non-steroidal anti-inflammatory drug (NSAID), is synthesized from the precursor 2-acetyl-10-methylphenothiazine. This technical guide provides a detailed overview of the synthesis pathway, which primarily involves a two-step process: the Willgerodt-Kindler reaction followed by hydrolysis. This document outlines the general experimental protocols for these transformations, presents available data in a structured format, and includes visualizations of the chemical pathway and experimental workflow to support research and development in this area. While the seminal work by A. Casadevall and colleagues in 1955 provides the foundational method, this guide also incorporates general knowledge of the key reactions to offer a comprehensive operational framework.

Introduction

This compound, chemically known as (10-methylphenothiazin-2-yl)acetic acid, is a phenothiazine derivative with established anti-inflammatory properties. The synthesis of this compound from 2-acetyl-10-methylphenothiazine is a notable example of the application of the Willgerodt-Kindler reaction in pharmaceutical chemistry. This reaction uniquely allows for the conversion of an aryl alkyl ketone to a terminal carboxylic acid, in this case, extending the acetyl side chain to an acetic acid moiety. This guide serves as a technical resource, detailing the synthetic route and providing generalized experimental procedures based on established chemical principles.

Synthesis Pathway Overview

The conversion of 2-acetyl-10-methylphenothiazine to this compound is accomplished in two primary steps:

-

Willgerodt-Kindler Reaction: The starting material is reacted with elemental sulfur and morpholine to form the intermediate N-[(10-methylphenothiazin-2-yl)ethanethioyl]morpholine (a thiomorpholide).

-

Hydrolysis: The thiomorpholide intermediate is then hydrolyzed, typically under acidic or basic conditions, to yield the final product, this compound.

The overall chemical transformation is depicted in the following diagram:

Caption: Overall synthesis pathway of this compound.

Experimental Protocols

The following sections provide detailed, generalized experimental protocols for the synthesis of this compound. It is important to note that the specific, optimized conditions for the reaction starting from 2-acetyl-10-methylphenothiazine were originally reported by Casadevall in 1955 (Bulletin de la Société Chimique de France, p. 768), a publication not fully accessible during the preparation of this guide. The protocols provided here are based on general procedures for the Willgerodt-Kindler reaction and subsequent hydrolysis of thiomorpholides.

Step 1: Willgerodt-Kindler Reaction of 2-Acetyl-10-methylphenothiazine

This step forms the thiomorpholide intermediate.

Materials:

-

2-Acetyl-10-methylphenothiazine

-

Sulfur (powdered)

-

Morpholine

-

High-boiling point solvent (e.g., pyridine, dimethylformamide, or neat)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-acetyl-10-methylphenothiazine (1.0 eq.).

-

Add powdered sulfur (typically 1.1-2.5 eq.) and morpholine (typically 2.0-5.0 eq.).

-

The reaction can be run neat or in a high-boiling point solvent such as pyridine or dimethylformamide.

-

Heat the reaction mixture to reflux (typically 120-160 °C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

The crude thiomorpholide can be purified by recrystallization from a suitable solvent (e.g., ethanol) or used directly in the next step.

Step 2: Hydrolysis of N-[(10-Methylphenothiazin-2-yl)ethanethioyl]morpholine

This step converts the intermediate to the final carboxylic acid.

Materials:

-

N-[(10-Methylphenothiazin-2-yl)ethanethioyl]morpholine (from Step 1)

-

Strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide or potassium hydroxide)

-

Co-solvent (e.g., ethanol, acetic acid)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus

-

pH paper or meter

Procedure (Acidic Hydrolysis):

-

Place the crude or purified thiomorpholide in a round-bottom flask.

-

Add a mixture of a strong acid and a co-solvent (e.g., a mixture of concentrated sulfuric acid and acetic acid, or concentrated hydrochloric acid and ethanol).

-

Heat the mixture to reflux with stirring for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into cold water.

-

The this compound may precipitate. If so, collect the solid by filtration.

-

If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid/water).

Procedure (Basic Hydrolysis):

-

Place the crude or purified thiomorpholide in a round-bottom flask.

-

Add an aqueous solution of a strong base (e.g., 10-20% NaOH or KOH) and a co-solvent like ethanol.

-

Heat the mixture to reflux with stirring for several hours until the hydrolysis is complete.

-

Cool the reaction mixture and, if necessary, remove the organic co-solvent under reduced pressure.

-

Acidify the aqueous solution with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Collect the precipitated this compound by filtration, wash with cold water, and dry.

-

Further purification can be achieved by recrystallization.

Data Presentation

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Role in Synthesis |

| 2-Acetyl-10-methylphenothiazine | C₁₅H₁₃NOS | 255.34 | 103-105 | Starting Material |

| Sulfur | S | 32.07 | 115.2 | Reagent |

| Morpholine | C₄H₉NO | 87.12 | -5 | Reagent/Amine Source |

| N-[(10-Methylphenothiazin-2-yl)ethanethioyl]morpholine | C₁₉H₂₀N₂OS₂ | 372.51 | Not Available | Intermediate |

| This compound | C₁₅H₁₃NO₂S | 271.34 | 146 | Final Product |

Visualizations

Synthesis Pathway

Caption: Detailed two-step synthesis of this compound.

Experimental Workflow

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from 2-acetyl-10-methylphenothiazine is a robust process centered around the Willgerodt-Kindler reaction and subsequent hydrolysis. This guide provides a comprehensive overview of the synthetic pathway and generalized experimental protocols that can serve as a foundation for laboratory work. For precise, optimized conditions and quantitative yield data, researchers are encouraged to consult the original 1955 publication by Casadevall et al. The methodologies and data presented herein are intended to support the ongoing research and development efforts of scientists and professionals in the field of medicinal chemistry.

The Willgerodt-Kindler Reaction: A Cornerstone in the Synthesis of Metiazinic Acid

For Immediate Release

LUDWIGSHAFEN, Germany – November 29, 2025 – In the landscape of medicinal chemistry, the synthesis of active pharmaceutical ingredients (APIs) with precision and efficiency is paramount. Metiazinic acid, a non-steroidal anti-inflammatory drug (NSAID), is a notable example where a classic organic reaction, the Willgerodt-Kindler reaction, is pivotal. This technical guide provides an in-depth exploration of the synthesis of this compound, focusing on the application of the Willgerodt-Kindler reaction for researchers, scientists, and professionals in drug development.

This compound, chemically known as 2-(10-methyl-10H-phenothiazin-2-yl)acetic acid, is synthesized from its precursor, 2-acetyl-10-methylphenothiazine. The transformation of the acetyl group to a carboxylic acid moiety is achieved through the robust and reliable Willgerodt-Kindler reaction. This reaction, a modification of the original Willgerodt reaction, typically employs elemental sulfur and a secondary amine, such as morpholine, to convert an aryl alkyl ketone into a thioamide, which is subsequently hydrolyzed to the corresponding carboxylic acid.

Reaction Pathway and Mechanism

The synthesis of this compound commences with the reaction of 2-acetyl-10-methylphenothiazine with sulfur and morpholine. This mixture is heated, promoting the formation of a key intermediate, a thiomorpholide. The subsequent hydrolysis of this intermediate yields this compound. The overall reaction scheme can be visualized as a two-step process, highlighting the power of the Willgerodt-Kindler reaction in carbon chain rearrangement and oxidation.

The mechanism of the Willgerodt-Kindler reaction is complex and involves several proposed intermediates. It is generally accepted that the reaction initiates with the formation of an enamine from the ketone and morpholine. This enamine then reacts with sulfur. A series of rearrangements and oxidations ultimately leads to the formation of the thioamide at the terminal position of the alkyl chain. The final step is a straightforward hydrolysis of the thioamide to the carboxylic acid.

Figure 1: General workflow for the synthesis of this compound.

Quantitative Data Summary

While detailed experimental data from proprietary sources can be limited, the following table summarizes the key quantitative information available from public domain sources regarding the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 2-acetyl-10-methylphenothiazine | Generic Synthesis Descriptions |

| Key Reagents | Sulfur, Morpholine | Generic Synthesis Descriptions |

| Intermediate | 2-(10-methyl-10H-phenothiazin-2-yl)ethanethioic acid morpholinide | Inferred from reaction mechanism |

| Final Product | This compound | Generic Synthesis Descriptions |

| Melting Point | 146°C | Publicly available data |

| Typical Yield | Not specified in available literature | - |

Experimental Protocols

Although a specific, detailed experimental protocol from a peer-reviewed journal is not publicly available, the following represents a generalized procedure for the two main stages of this compound synthesis based on the principles of the Willgerodt-Kindler reaction and subsequent hydrolysis.

Step 1: Synthesis of 2-(10-methyl-10H-phenothiazin-2-yl)-N-morpholin-4-yl-ethanethioamide (Willgerodt-Kindler Reaction)

-

Reactant Charging: In a reaction vessel equipped with a reflux condenser and a stirrer, 2-acetyl-10-methylphenothiazine, elemental sulfur, and morpholine are combined. The molar ratio of the ketone to sulfur and morpholine is a critical parameter that would be optimized for specific laboratory or industrial scale.

-

Reaction: The reaction mixture is heated to reflux with constant stirring. The reaction progress is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess morpholine and sulfur are removed. This may involve extraction and washing with an appropriate solvent system. The crude thioamide intermediate is then isolated.

Step 2: Hydrolysis to this compound

-

Hydrolysis: The crude thioamide intermediate is suspended in a suitable solvent, and an acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide solution) is added.

-

Reaction: The mixture is heated to reflux to facilitate the hydrolysis of the thioamide to the carboxylic acid. The reaction is monitored by TLC.

-

Isolation and Purification: After the reaction is complete, the mixture is cooled, and the this compound is isolated. This typically involves acidification (if a basic hydrolysis was performed) to precipitate the carboxylic acid, followed by filtration. The crude product is then purified, for example, by recrystallization from a suitable solvent, to yield pure this compound.

Figure 2: Simplified logical flow of the reaction mechanism.

Conclusion

The Willgerodt-Kindler reaction remains a powerful and relevant tool in organic synthesis, particularly for the preparation of certain pharmaceuticals. Its application in the synthesis of this compound demonstrates its utility in transforming a readily available ketone into a valuable carboxylic acid. While specific process parameters are often proprietary, the fundamental chemistry outlined in this guide provides a solid foundation for researchers and professionals in the field. Further process development and optimization would focus on improving yields, minimizing reaction times, and developing green and sustainable methodologies.

Metiazinic Acid: An In-Depth Technical Guide on its Core Mechanism of Action as a Non-Steroidal Anti-Inflammatory Drug

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Metiazinic acid (2-(10-methylphenothiazin-2-yl)acetic acid) is a non-steroidal anti-inflammatory drug with analgesic and antipyretic properties.[1] Like other NSAIDs, its therapeutic effects are primarily attributed to the modulation of the inflammatory cascade. The hallmark of NSAID action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.[2] This guide will explore the intricacies of this mechanism, providing the necessary technical details for researchers and professionals in drug development.

Core Mechanism of Action: Inhibition of Cyclooxygenase

The primary mechanism of action of this compound as an NSAID is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes involved in physiological and pathological processes.[2]

-

COX-1 is a constitutive enzyme found in most tissues and is involved in housekeeping functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and platelet aggregation.

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary source of prostaglandins that mediate inflammation, pain, and fever.

By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation. The relative selectivity of an NSAID for COX-1 versus COX-2 is a critical determinant of its efficacy and side-effect profile.

The Arachidonic Acid Cascade and Prostaglandin Synthesis

The inflammatory response is intricately linked to the metabolism of arachidonic acid. When cell membranes are damaged, phospholipase A2 is activated, leading to the release of arachidonic acid. This fatty acid then serves as a substrate for two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway. This compound, as an NSAID, primarily targets the COX pathway.

Quantitative Analysis of COX Inhibition

A crucial aspect of characterizing an NSAID is to determine its potency and selectivity for inhibiting COX-1 and COX-2. This is typically expressed as the half-maximal inhibitory concentration (IC50). The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a quantitative measure of the drug's preference for one isoform over the other. A lower SI indicates greater selectivity for COX-2.

While specific IC50 values for this compound are not available in the reviewed literature, the following table provides a comparative summary of these values for other common NSAIDs to offer a contextual framework.

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| Ibuprofen | 1.6 - 18 | 0.3 - 2.4 | ~1.5 - 10 |

| Diclofenac | 0.08 - 6.3 | 0.003 - 0.09 | ~0.3 - 20 |

| Celecoxib | 2.6 - 15 | 0.04 - 0.8 | ~30 - 375 |

| Indomethacin | 0.01 - 0.6 | 0.3 - 1.8 | ~0.05 - 0.5 |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Assessing NSAID Activity

The following sections detail standardized in vitro and in vivo experimental protocols commonly employed to evaluate the mechanism of action of NSAIDs like this compound.

In Vitro COX Inhibition Assay

This protocol describes a common method to determine the IC50 values of a test compound for COX-1 and COX-2.

Objective: To quantify the inhibitory potency of this compound on purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Dimethyl sulfoxide (DMSO) for dissolving the test compound

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, epinephrine)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection or other detection methods like LC-MS/MS.

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Dissolve this compound in DMSO to prepare a stock solution.

-

Prepare serial dilutions of the this compound stock solution in the reaction buffer.

-

Prepare the reaction buffer containing the necessary cofactors.

-

Prepare the arachidonic acid substrate solution.

-

-

Enzyme Reaction:

-

In a 96-well plate, add the reaction buffer to each well.

-

Add the appropriate enzyme (COX-1 or COX-2) to the designated wells.

-

Add the various dilutions of this compound or vehicle control (DMSO) to the wells.

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding the arachidonic acid substrate to all wells.

-

Incubate the reaction mixture for a specific duration (e.g., 2 minutes) at 37°C.

-

-

Termination of Reaction and Detection:

-

Stop the reaction by adding a stopping solution (e.g., a strong acid).

-

Measure the amount of PGE2 produced using a specific EIA kit according to the manufacturer's instructions, or by LC-MS/MS.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, using non-linear regression analysis.

-

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized in vivo model to assess the anti-inflammatory activity of compounds.

Objective: To evaluate the in vivo anti-inflammatory effect of this compound in a rat model of acute inflammation.

Animals: Male Wistar rats (150-200 g).

Materials:

-

This compound

-

Carrageenan (1% w/v in saline)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Pletysmometer or digital calipers

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize the rats to the laboratory conditions for at least one week.

-

Divide the animals into groups (e.g., control, standard drug, and different doses of this compound).

-

-

Drug Administration:

-

Administer this compound or the vehicle orally (p.o.) or intraperitoneally (i.p.) to the respective groups one hour before the induction of inflammation.

-

-

Induction of Inflammation:

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the paw volume or thickness immediately before carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

-

Analyze the data statistically using appropriate tests (e.g., ANOVA followed by Dunnett's test).

-

Signaling Pathways and Logical Relationships

The anti-inflammatory effect of this compound is a direct consequence of its interaction with the COX enzymes, leading to a downstream reduction in pro-inflammatory mediators.

Conclusion

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase enzymes, a mechanism it shares with other NSAIDs. By blocking the conversion of arachidonic acid to prostaglandins, it effectively dampens the key chemical signals that drive the inflammatory process. While specific quantitative data on its COX-1/COX-2 selectivity is not currently available, the established experimental protocols detailed in this guide provide a robust framework for such investigations. Further research to elucidate the precise inhibitory profile of this compound would be invaluable for a more complete understanding of its pharmacological properties and for the development of future anti-inflammatory therapies.

References

Metiazinic Acid: A Technical Overview of a Phenothiazine-Derived Anti-Inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

Metiazinic acid (2-(10-methylphenothiazin-2-yl)acetic acid) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenothiazine class of compounds.[1][2] First developed as a therapeutic agent for rheumatic and inflammatory conditions, its unique chemical scaffold, derived from the well-established phenothiazine core, has made it a subject of interest in medicinal chemistry.[1] This document provides a comprehensive technical overview of this compound, summarizing its chemical properties, synthesis, mechanism of action, and toxicological profile.

Core Chemical and Physical Properties

This compound is structurally characterized by a phenothiazine ring system with a methyl group at the nitrogen atom (N-10) and an acetic acid moiety at position C-2.[1][2] This structure imparts specific physicochemical properties that govern its pharmacological behavior.

| Property | Value | Reference |

| IUPAC Name | 2-(10-methylphenothiazin-2-yl)acetic acid | |

| Molecular Formula | C₁₅H₁₃NO₂S | |

| Molecular Weight | 271.3 g/mol | |

| CAS Number | 13993-65-2 | |

| Synonyms | RP 16091, Soripal, Ambrunate |

Synthesis of this compound

The synthesis of this compound is rooted in the chemical modification of the phenothiazine backbone. A key synthetic route involves the acylation of phenothiazine, followed by specific modifications to introduce the acetic acid side chain.

Experimental Protocol: Synthesis via 2-Acetylphenothiazine

The synthesis of this compound can be achieved starting from the Friedel-Crafts acylation of 10-acylphenothiazine. The resulting 2,10-diacylphenothiazine undergoes deacylation of the N-10 position to yield 2-acylphenothiazine. Subsequent reactions, such as those analogous to the Willgerodt-Kindler reaction, can be employed to convert the acetyl group at the C-2 position into the desired acetic acid moiety. This is followed by methylation at the N-10 position to yield the final product, 2-(10-methylphenothiazin-2-yl)acetic acid.

Below is a logical workflow for the synthesis process.

Caption: Logical workflow for the synthesis of this compound.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

As a non-steroidal anti-inflammatory drug, the primary mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. By blocking this pathway, this compound reduces the synthesis of these pro-inflammatory molecules.

The interaction of phenothiazines with various enzyme systems, including those involved in inflammatory pathways, has been a subject of study. These compounds are known to bind to proteins within cell membranes, which can affect enzyme activity.

Caption: Mechanism of action of this compound via COX inhibition.

While the primary mechanism is understood to be COX inhibition, the potential for phenothiazine derivatives to interact with other signaling pathways, such as the NF-κB or MAPK pathways, remains an area for further investigation. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and other mediators.

Toxicology Profile

The acute toxicity of this compound has been evaluated in rodent models. The following table summarizes the reported median lethal dose (LD50) values.

| Species | Route of Administration | LD50 Value | Reference |

| Rat | Oral | 495 mg/kg | |

| Rat | Intraperitoneal | 365 mg/kg | |

| Rat | Subcutaneous | 405 mg/kg |

Observed toxic effects at high doses in rats include behavioral changes such as somnolence, gastrointestinal hypermotility, diarrhea, and respiratory depression.

Conclusion

This compound represents an interesting molecule within the landscape of non-steroidal anti-inflammatory drugs, distinguished by its phenothiazine core. Its mechanism of action is consistent with other NSAIDs, primarily through the inhibition of prostaglandin synthesis. While its clinical use has been established, further research into its specific interactions with COX isoforms and other inflammatory signaling pathways could provide deeper insights for the development of novel anti-inflammatory agents. The synthesis protocols, based on established organic chemistry reactions, offer a framework for the generation of analogues for further structure-activity relationship studies. The toxicological data provides a baseline for its safety profile. This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development.

References

The Early Discovery and Development of Metiazinic Acid: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Metiazinic acid, a phenothiazine derivative, emerged in the mid-20th century as a non-steroidal anti-inflammatory drug (NSAID) for the management of rheumatic diseases. This technical guide provides a comprehensive overview of the early discovery and development of this compound, with a focus on its synthesis, mechanism of action, anti-inflammatory activity, pharmacokinetic profile, and early clinical evaluation. The information is curated to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug discovery and development.

Chemical Synthesis

The primary route for the synthesis of this compound involves the Willgerodt-Kindler reaction, a well-established method for converting aryl alkyl ketones to the corresponding ω-aryl-alkanoic acids or their derivatives. The synthesis originates from 2-acetyl-10-methylphenothiazine, which serves as the key precursor.

Experimental Protocol: Synthesis of this compound via Willgerodt-Kindler Reaction

Starting Material: 2-acetyl-10-methylphenothiazine

Reagents:

-

Sulfur (S)

-

Morpholine

-

Solvent (e.g., pyridine or dimethylformamide)

-

Hydrolyzing agent (e.g., hydrochloric acid or sodium hydroxide)

Procedure:

-

Thioamide Formation: A mixture of 2-acetyl-10-methylphenothiazine, elemental sulfur, and morpholine in a suitable high-boiling solvent is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). This step results in the formation of a thioamide intermediate.

-

Hydrolysis: The resulting thioamide is then hydrolyzed to the corresponding carboxylic acid, this compound. This is typically achieved by heating the intermediate with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), followed by acidification to precipitate the final product.

-

Purification: The crude this compound is purified by recrystallization from an appropriate solvent to yield the final product in high purity.

Characterization: The structure and purity of the synthesized this compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with elemental analysis.

Caption: Synthetic pathway of this compound.

Mechanism of Action

Like other NSAIDs, the primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.[1] The arachidonic acid cascade, which leads to the production of these pro-inflammatory molecules, is the central target of NSAID therapy.[2][3]

Cyclooxygenase Inhibition

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

A common method to determine the inhibitory activity of a compound against COX-1 and COX-2 is through a cell-free enzyme assay.

-

Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Incubation: The enzyme is pre-incubated with various concentrations of this compound (or a control inhibitor) in a suitable buffer.

-

Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

-

Product Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

IC50 Determination: The concentration of this compound that causes 50% inhibition of PGE2 production (IC50) is calculated from the dose-response curve.

Caption: Mechanism of action of this compound.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were evaluated in various preclinical animal models of inflammation. These models are crucial for assessing the efficacy of new anti-inflammatory agents.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used acute inflammation model to screen for anti-inflammatory drugs.

Experimental Protocol:

-

Animal Model: Male Wistar rats or Swiss albino mice are typically used.

-

Induction of Edema: A sub-plantar injection of a phlogistic agent, such as carrageenan, is administered into the hind paw of the animals.

-

Drug Administration: this compound is administered orally or intraperitoneally at various doses prior to the carrageenan injection. A control group receives the vehicle.

-

Measurement of Edema: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema in the drug-treated groups is calculated by comparing with the control group. A dose-response curve can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).

Adjuvant-Induced Arthritis in Rats

This model is used to evaluate the efficacy of drugs against chronic inflammation, which shares some pathological features with human rheumatoid arthritis.[4]

Experimental Protocol:

-

Animal Model: Lewis or Sprague-Dawley rats are commonly used.

-

Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) at the base of the tail or in a footpad.

-

Drug Administration: this compound is administered daily, starting from the day of adjuvant injection (prophylactic model) or after the onset of arthritis (therapeutic model).

-

Assessment of Arthritis: The severity of arthritis is assessed by measuring paw volume, and scoring clinical signs of inflammation (erythema, swelling). Body weight is also monitored.

-

Data Analysis: The effect of this compound on the arthritic score and paw volume is compared to the control group.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug is critical to its clinical efficacy and safety. Early pharmacokinetic studies of this compound were conducted in animal models, with some limited data available for humans.

Table 1: Summary of Preclinical Pharmacokinetic Data for this compound in Rats and Rabbits

| Parameter | Observation in Rats | Observation in Rabbits |

| Absorption | Rapidly absorbed after oral administration. | Rapidly absorbed after oral administration. |

| Distribution | Widely distributed in tissues, with the highest concentration in the kidney. Also concentrates in inflamed tissues. | Widely distributed in tissues. |

| Metabolism | Metabolized to this compound S-oxide and their conjugates. | Metabolized to this compound S-oxide and their conjugates. |

| Excretion | Excreted through both urine and feces. | Excreted through both urine and feces. |

| Plasma Profile | Approximately 60% of the unchanged form was observed in plasma after 6 hours. | Not specified. |

Source: Japanese Journal of Pharmacology, 1975.

Detailed human pharmacokinetic parameters such as bioavailability, half-life, clearance, and volume of distribution are not well-documented in publicly available literature.

Caption: General pharmacokinetic workflow.

Early Clinical Trials

This compound was evaluated in clinical trials for its efficacy and safety in the treatment of various rheumatic conditions.

A controlled clinical trial investigated the use of this compound (designated as 16091 RP) in patients with rheumatic pelvi-spondylitis, coxarthrosis (osteoarthritis of the hip), and psoriatic rheumatism. The results of this trial, published in 1969, supported its use as an anti-inflammatory agent in these conditions. Another clinical evaluation in the oral region also reported positive outcomes.

Table 2: Summary of Early Clinical Trial of this compound

| Indication | Key Findings |

| Rheumatic Pelvi-spondylitis | Efficacious in managing symptoms. |

| Coxarthrosis | Demonstrated therapeutic benefit. |

| Psoriatic Rheumatism | Showed positive results. |

Source: Revue du Rhumatisme et des Maladies Osteo-Articulaires, 1969.

Detailed quantitative data from these early trials, such as the number of participants, specific dosages, and statistical analyses of outcomes, are not fully available in the accessible literature.

Conclusion

This compound represents an early development in the class of phenothiazine-derived NSAIDs. Its synthesis via the Willgerodt-Kindler reaction and its mechanism of action through the inhibition of prostaglandin synthesis are characteristic of traditional NSAIDs. Preclinical studies demonstrated its anti-inflammatory efficacy, and early clinical trials supported its use in various rheumatic disorders. However, a comprehensive understanding of its quantitative pharmacological and clinical profile is limited by the availability of detailed data in the modern scientific literature. This technical guide provides a foundational overview based on the accessible information, highlighting the key aspects of the early discovery and development of this compound for the scientific and research community.

References

- 1. consultant360.com [consultant360.com]

- 2. Adjuvant-induced arthritis is a relevant model to mimic coronary and myocardial impairments in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 13-Methylarachidonic Acid Is a Positive Allosteric Modulator of Endocannabinoid Oxygenation by Cyclooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adjuvant-Induced Arthritis Model [chondrex.com]

An In-Depth Technical Guide to Metiazinic Acid (CAS Number: 13993-65-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metiazinic acid (CAS: 13993-65-2) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenothiazine class of compounds.[1][2] Structurally, it is a phenothiazine with a methyl group at the nitrogen atom and a carboxymethyl group at the C-2 position.[1][3] It has been used for its anti-inflammatory and analgesic properties in the management of rheumatic diseases. This guide provides a comprehensive overview of the available technical information on this compound, including its chemical properties, synthesis, mechanism of action, pharmacokinetics, and relevant experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 13993-65-2 | [1] |

| Molecular Formula | C₁₅H₁₃NO₂S | |

| Molecular Weight | 271.33 g/mol | |

| IUPAC Name | 2-(10-methylphenothiazin-2-yl)acetic acid | |

| Synonyms | 10-Methyl-2-phenothiazinylacetic acid, Soripal, Roimal | |

| Appearance | Solid | |

| Melting Point | 146 °C | |

| Boiling Point | 482.6 °C (Predicted) | |

| pKa | 4.12 (Predicted) | |

| LogP | 3.4 |

Synthesis

This compound is synthesized from 2-acetyl-10-methylphenothiazine via the Willgerodt-Kindler reaction. This reaction involves the conversion of an aryl alkyl ketone to a terminal carboxylic acid.

Synthesis Pathway

Experimental Protocol: Willgerodt-Kindler Reaction for this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-acetyl-10-methylphenothiazine, elemental sulfur, and an amine such as morpholine.

-

Heating: The reaction mixture is heated under reflux for several hours. The exact temperature and reaction time would need to be determined empirically.

-

Formation of Thioamide: During the reflux, the acetyl group migrates to the terminal position and is converted into a thioamide intermediate.

-

Hydrolysis: After the initial reaction is complete, the reaction mixture is cooled. The thioamide intermediate is then hydrolyzed to the corresponding carboxylic acid, this compound. This is typically achieved by adding a strong acid or base and heating the mixture.

-

Workup and Purification: The crude this compound is then isolated and purified. This may involve extraction, crystallization, and/or column chromatography to obtain the final product of high purity.

Mechanism of Action: Anti-inflammatory Effects

As a non-steroidal anti-inflammatory drug (NSAID), the primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Prostaglandin Synthesis Pathway and Inhibition by this compound

By inhibiting COX-1 and COX-2, this compound reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation.

Quantitative Data on COX Inhibition: Specific IC₅₀ values for the inhibition of COX-1 and COX-2 by this compound are not available in the reviewed literature. This data is crucial for determining the selectivity of the drug and predicting its potential side-effect profile, particularly concerning gastrointestinal and cardiovascular risks.

Other Potential Mechanisms

The effects of this compound on other inflammatory pathways have not been extensively studied in publicly available literature.

-

NF-κB Signaling Pathway: There is no specific information available on whether this compound directly inhibits the NF-κB signaling pathway, a key regulator of inflammatory gene expression.

-

Lipoxygenase (LOX) Pathway: Similarly, data on the inhibitory activity of this compound against lipoxygenase enzymes, which are involved in the production of pro-inflammatory leukotrienes, is not available.

-

Cytokine Production: The effect of this compound on the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) has not been reported in the available literature.

Pharmacokinetics

A study in rats and rabbits provides some insight into the pharmacokinetic profile of this compound.

| Parameter | Species | Value | Reference |

| Tmax (Time to maximum concentration) | Rats and Rabbits | 3 hours (oral) | |

| Cmax (Maximum plasma concentration) | Rats | Data not available | |

| AUC (Area under the curve) | Rats | Data not available | |

| Metabolism | Rats and Rabbits | Major metabolites are this compound S-oxide and its conjugates. | |

| Excretion | Rats and Rabbits | Excreted via both urinary and fecal routes. |

Metabolic Pathway

Experimental Protocols

In Vivo Anti-inflammatory Activity Assay: Carrageenan-Induced Paw Edema

This is a widely used and standard model for evaluating the acute anti-inflammatory activity of compounds.

Objective: To assess the ability of this compound to reduce acute inflammation in an animal model.

Materials:

-

Male Wistar rats (150-200 g)

-

This compound

-

Carrageenan (1% w/v in sterile saline)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups (e.g., control, vehicle, this compound-treated groups at different doses).

-

Drug Administration: Administer this compound or the vehicle orally or intraperitoneally to the respective groups.

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for the drug-treated groups compared to the vehicle-treated control group.

Experimental Workflow

Conclusion

This compound is a phenothiazine-based NSAID with established anti-inflammatory properties, primarily acting through the inhibition of prostaglandin synthesis. While its basic chemical and pharmacokinetic profiles are partially characterized, there is a significant lack of detailed quantitative data, particularly regarding its potency against COX isoforms and its effects on other key inflammatory signaling pathways. Further research is warranted to fully elucidate its pharmacological profile, which would be invaluable for drug development professionals and researchers in the field of anti-inflammatory therapeutics. The provided experimental protocols and pathways offer a foundational understanding for future investigations into this compound.

References

- 1. This compound | C15H13NO2S | CID 4164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phytochemicals against TNFα-Mediated Neuroinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic studies on this compound I. Absorption, distribution, excretion and metabolism in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

Metiazinic Acid: A Technical Guide to its Therapeutic Function as an Anti-Inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metiazinic acid, a non-steroidal anti-inflammatory drug (NSAID) derived from phenothiazine, has been clinically utilized for its anti-inflammatory properties. This technical guide provides an in-depth overview of the core therapeutic functions of this compound as an anti-inflammatory agent. While specific modern preclinical data for this compound is not extensively available in publicly accessible literature, this document outlines the established mechanisms of action for NSAIDs of its class and details the standard experimental protocols used to evaluate such compounds. The guide covers the hypothesized primary mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes within the arachidonic acid cascade, its potential effects on neutrophil function, and its capacity as a free radical scavenger. Detailed experimental workflows, data presentation formats, and visualizations of relevant biological pathways are provided to serve as a comprehensive resource for researchers in the field of anti-inflammatory drug discovery and development.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the phenothiazine class of compounds. It has been used in clinical practice for the management of inflammatory conditions such as rheumatic diseases.[1] As an NSAID, its therapeutic effects are believed to be primarily mediated through the modulation of the inflammatory cascade. Understanding the precise mechanisms and quantitative effects of this compound is crucial for its optimal therapeutic application and for the development of novel anti-inflammatory agents.

This guide will delineate the presumed therapeutic functions of this compound based on its classification as an NSAID and will present the standard experimental methodologies employed to characterize the anti-inflammatory profile of such a molecule.

Hypothesized Mechanism of Action: Inhibition of the Arachidonic Acid Cascade

The hallmark of NSAID activity is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins—key mediators of inflammation, pain, and fever. The inflammatory process is often initiated by the release of arachidonic acid from cell membranes by phospholipase A2 (PLA2). Arachidonic acid is then metabolized by COX enzymes (COX-1 and COX-2) to produce prostaglandins.

-

COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate inflammatory responses.

This compound, like other NSAIDs, is expected to exert its anti-inflammatory effects by inhibiting both COX-1 and COX-2, thereby reducing the synthesis of prostaglandins.

In Vitro Experimental Protocols and Data Presentation

Cyclooxygenase (COX) Inhibition Assay

To quantify the inhibitory potency of this compound against COX-1 and COX-2, a standard in vitro assay would be employed.

Experimental Protocol:

-

Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are used.

-

Assay Buffer: Tris-HCl buffer (pH 8.0) containing a heme cofactor.

-

Substrate: Arachidonic acid is used as the substrate.

-

Inhibitor Preparation: this compound and reference NSAIDs are dissolved in a suitable solvent (e.g., DMSO) to create a range of concentrations.

-

Assay Procedure:

-

The COX enzyme is pre-incubated with various concentrations of the test compound or vehicle control.

-

The reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a specified time at 37°C.

-

The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis: The concentration of the inhibitor that causes 50% inhibition of PGE2 production (IC50) is calculated for both COX-1 and COX-2. The COX-2 selectivity index is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).

Data Presentation:

Table 1: Hypothetical IC50 Values for COX-1 and COX-2 Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | 5.2 | 0.8 | 6.5 |

| Ibuprofen | 12.5 | 25.0 | 0.5 |

| Celecoxib | 15.0 | 0.05 | 300 |

| Indomethacin | 0.1 | 0.9 | 0.11 |

Data are hypothetical and for illustrative purposes only.

Free Radical Scavenging Activity

The phenothiazine structure of this compound suggests it may possess antioxidant properties by scavenging free radicals, which are implicated in inflammatory processes.

3.2.1. DPPH Radical Scavenging Assay

Experimental Protocol:

-

Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

-

Test Substance: Various concentrations of this compound and a standard antioxidant (e.g., ascorbic acid).

-

Procedure: The test substance is added to the DPPH solution, and the mixture is incubated in the dark.

-

Measurement: The decrease in absorbance at 517 nm is measured, indicating the scavenging of the DPPH radical.

-

Analysis: The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, is calculated.

3.2.2. Superoxide Radical Scavenging Assay

Experimental Protocol:

-

Radical Generation: Superoxide radicals are generated in a non-enzymatic system (e.g., phenazine methosulfate-NADH).

-

Detection: The reduction of nitroblue tetrazolium (NBT) to formazan by superoxide radicals is monitored spectrophotometrically.

-

Procedure: The assay is performed in the presence and absence of various concentrations of this compound.

-

Analysis: The IC50 value for superoxide radical scavenging is determined.

Data Presentation:

Table 2: Hypothetical Free Radical Scavenging Activity of this compound

| Assay | This compound IC50 (µg/mL) | Ascorbic Acid IC50 (µg/mL) |

| DPPH Radical Scavenging | 45.3 | 8.7 |

| Superoxide Radical Scavenging | 62.1 | 15.4 |

Data are hypothetical and for illustrative purposes only.

In Vivo Experimental Protocols and Data Presentation

Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of a compound.

Experimental Protocol:

-

Animals: Male Wistar rats (180-200 g).

-

Inducing Agent: 1% solution of carrageenan in saline.

-

Procedure:

-

Animals are divided into groups: control (vehicle), this compound (various doses), and positive control (e.g., indomethacin).

-

The test compounds are administered orally one hour before the induction of inflammation.

-

Inflammation is induced by a sub-plantar injection of carrageenan into the right hind paw.

-

Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group.

References

A Technical Guide to the In Vitro Anti-Inflammatory Activity of Metiazinic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research detailing specific quantitative in vitro anti-inflammatory data for Metiazinic acid is limited. This guide provides a comprehensive overview of its presumed mechanisms of action based on its classification as a phenothiazine-derived non-steroidal anti-inflammatory drug (NSAID). The experimental protocols, data presentation formats, and pathway diagrams described herein represent the standard methodologies used to characterize such compounds in vitro.

Introduction

This compound (2-(10-methylphenothiazin-2-yl)acetic acid) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenothiazine class.[1] Like other NSAIDs, its therapeutic effects are primarily attributed to the modulation of inflammatory pathways. The core mechanism for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[2] This technical guide outlines the primary biochemical pathways implicated in its anti-inflammatory action and details the standard in vitro experimental protocols required to elucidate and quantify its activity.

Core Mechanisms of Anti-Inflammatory Action

The anti-inflammatory properties of an NSAID like this compound are typically evaluated by assessing its impact on several key biological processes. These include the enzymatic production of lipid mediators from arachidonic acid and the modulation of intracellular signaling cascades that regulate the expression of pro-inflammatory genes.

Inhibition of Prostaglandin Synthesis via Cyclooxygenase (COX)

The primary mechanism of action for NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[4]

-

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate homeostatic functions, such as gastric mucosal protection and platelet aggregation.

-

COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[4]

Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to reduce gastrointestinal side effects.

Modulation of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the COX-2 enzyme itself. The canonical NF-κB pathway is activated by inflammatory stimuli such as lipopolysaccharide (LPS). Inhibition of NF-κB activation or translocation to the nucleus is a key mechanism for powerful anti-inflammatory agents.

Inhibition of Leukotriene Synthesis via Lipoxygenase (LOX)

In addition to the COX pathway, arachidonic acid can be metabolized by lipoxygenase (LOX) enzymes to produce leukotrienes, another class of potent inflammatory mediators involved in conditions like asthma. Some anti-inflammatory compounds exhibit inhibitory activity against 5-lipoxygenase (5-LOX), which could represent a secondary mechanism of action for this compound.

Quantitative Data Presentation

The following tables illustrate the standard format for presenting quantitative data from in vitro anti-inflammatory assays. The values provided are for illustrative purposes to demonstrate data structure and are not actual experimental results for this compound.

Table 1: Illustrative Cyclooxygenase (COX) Enzyme Inhibition Data

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

| This compound | Data not available | Data not available | Data not available |

| Indomethacin (Example) | 0.1 | 1.5 | 0.07 |

| Celecoxib (Example) | 15 | 0.05 | 300 |

IC₅₀ represents the half-maximal inhibitory concentration.

Table 2: Illustrative Cytokine Inhibition in LPS-Stimulated RAW 264.7 Macrophages

| Compound (at 10 µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

| This compound | Data not available | Data not available |

| Dexamethasone (Example) | 95 ± 4.2 | 98 ± 3.1 |

% Inhibition is calculated relative to the vehicle-treated, LPS-stimulated control.

Detailed Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the anti-inflammatory activity of compounds like this compound.

Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay measures the ability of a test compound to inhibit the production of prostaglandin E2 (PGE₂) by purified COX-1 (ovine) and COX-2 (human recombinant) enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Enzyme buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compound (this compound) and reference inhibitors (e.g., Indomethacin)

-

PGE₂ ELISA kit

-

96-well plates

Procedure:

-

Prepare serial dilutions of this compound and reference compounds in DMSO, then dilute further in the enzyme buffer.

-

In a 96-well plate, add the enzyme buffer, heme cofactor, and the diluted test compound or vehicle (DMSO).

-

Add the COX-1 or COX-2 enzyme to each well and incubate for 10 minutes at 37°C to allow the inhibitor to bind.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate for a defined period (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a solution of 1 M HCl.

-

Quantify the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting percentage inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol: LPS-Induced Cytokine Production in RAW 264.7 Macrophages

This cell-based assay quantifies the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release from macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (this compound)

-

MTT or similar cell viability assay kit

-

TNF-α and IL-6 ELISA kits

-

24-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, centrifuge the plates to pellet any detached cells and collect the supernatant for cytokine analysis.

-

Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits following the manufacturer's protocol.

-

In parallel, assess the cytotoxicity of the compound concentrations on the remaining cells using an MTT assay to ensure that inhibition is not due to cell death.

-

Calculate the percentage inhibition of cytokine release for each concentration compared to the LPS-stimulated vehicle control.

Protocol: NF-κB Activation Assay (ELISA-based)

This assay measures the activation of NF-κB by quantifying the amount of the active p65 subunit bound to a consensus DNA sequence.

Materials:

-

Cell line (e.g., HEK293 or RAW 264.7)

-

Nuclear extraction kit

-

NF-κB (p65) Transcription Factor Assay Kit (ELISA-based)

-

Stimulating agent (e.g., TNF-α or LPS)

-

Test compound (this compound)

Procedure:

-

Culture cells in appropriate plates and allow them to adhere.

-

Pre-treat the cells with this compound or vehicle for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 20 ng/mL) or LPS (1 µg/mL) for a short duration (e.g., 30-60 minutes) to induce NF-κB translocation.

-

Wash the cells with ice-cold PBS and perform nuclear extraction according to the kit manufacturer's protocol.

-

Determine the protein concentration of the nuclear extracts.

-

Perform the ELISA-based NF-κB DNA-binding assay:

-

Add equal amounts of nuclear extract protein to wells of a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus site.

-

Incubate to allow NF-κB to bind to the DNA.

-

Wash away unbound proteins.

-

Add a primary antibody specific for the active p65 subunit of NF-κB.

-

Add a HRP-conjugated secondary antibody.

-

Add the colorimetric substrate and measure the absorbance at the appropriate wavelength.

-

-

Calculate the percentage inhibition of NF-κB activation relative to the stimulated vehicle control.

Visualization of Key Inflammatory Pathways

The following diagrams, generated using the DOT language, illustrate the core signaling pathways relevant to the anti-inflammatory action of this compound.

Caption: The Arachidonic Acid Cascade showing the COX and LOX pathways.

Caption: Canonical NF-κB Signaling Pathway.

Caption: Workflow for an In Vitro Cytokine Inhibition Assay.

References

- 1. This compound | C15H13NO2S | CID 4164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arachidonic acid is preferentially metabolized by cyclooxygenase-2 to prostacyclin and prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Metiazinic Acid: A Technical Overview of its Biological Targets and Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metiazinic acid, a phenothiazine derivative, is a non-steroidal anti-inflammatory drug (NSAID) that has been utilized in the management of rheumatic diseases and other inflammatory conditions. As with other NSAIDs, its therapeutic effects are primarily attributed to the modulation of inflammatory pathways. This technical guide provides an in-depth analysis of the known biological targets of this compound and its molecular interactions, drawing upon available scientific literature. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and discovery.

Core Biological Target: Cyclooxygenase (COX) Enzymes

The primary mechanism of action for the vast majority of NSAIDs, including likely this compound, is the inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins. Its activation leads to the production of prostaglandins that mediate inflammation and pain.

The Arachidonic Acid Cascade and Potential for Broader Interactions

The anti-inflammatory effects of this compound are likely centered on its modulation of the arachidonic acid cascade. This complex signaling pathway is initiated by the release of arachidonic acid from membrane phospholipids by the action of phospholipase A2 (PLA2). Arachidonic acid is then metabolized by either the cyclooxygenase (COX) or lipoxygenase (LOX) pathways.

Caption: Putative mechanism of action of this compound.

Potential for Lipoxygenase (LOX) Inhibition

The lipoxygenase (LOX) pathway represents another arm of the arachidonic acid cascade, leading to the production of leukotrienes. Leukotrienes are potent inflammatory mediators involved in a variety of inflammatory diseases, including asthma. While the primary targets of most NSAIDs are COX enzymes, some NSAIDs have been shown to also inhibit LOX enzymes. The potential for this compound to inhibit LOX activity remains an area for further investigation.

Upstream Regulation: Phospholipase A2 (PLA2)

The release of arachidonic acid by PLA2 is the rate-limiting step in the synthesis of both prostaglandins and leukotrienes. Inhibition of PLA2 would therefore represent a more upstream and potentially more comprehensive anti-inflammatory strategy. While some compounds are known to inhibit PLA2, it is not a common mechanism of action for classical NSAIDs. The effect of this compound on PLA2 activity has not been extensively studied.

Modulation of Cytokine Signaling and the NF-κB Pathway

Inflammatory processes are also heavily regulated by cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These cytokines play a crucial role in the amplification and perpetuation of the inflammatory response. The production of many pro-inflammatory cytokines is under the control of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that, upon activation by inflammatory stimuli, translocates to the nucleus and induces the expression of a wide range of pro-inflammatory genes.

Some anti-inflammatory compounds exert their effects by inhibiting the NF-κB pathway, thereby reducing the production of inflammatory cytokines. The potential for this compound to modulate NF-κB signaling and subsequent cytokine production is a plausible, yet underexplored, aspect of its mechanism of action.

Quantitative Data on Molecular Interactions

A comprehensive search of the scientific literature did not yield specific quantitative data (e.g., IC50 values, Ki values) for the interaction of this compound with its putative biological targets. The following table summarizes the key potential targets and the type of quantitative data that would be necessary to fully characterize the molecular interactions of this compound.

| Biological Target | Interaction Type | Key Quantitative Parameters |

| Cyclooxygenase-1 (COX-1) | Enzyme Inhibition | IC50, Ki |

| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | IC50, Ki |

| Lipoxygenase (LOX) | Enzyme Inhibition | IC50, Ki |

| Phospholipase A2 (PLA2) | Enzyme Inhibition | IC50, Ki |

| NF-κB Pathway | Signaling Inhibition | IC50 for inhibition of NF-κB activation |

| Cytokine Production (TNF-α, IL-6) | Inhibition of Expression/Secretion | IC50 for cytokine reduction |

Experimental Protocols

To facilitate further research into the biological targets and molecular interactions of this compound, this section provides detailed methodologies for key experiments.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against COX-1 and COX-2.

Objective: To determine the IC50 value of this compound for the inhibition of COX-1 and COX-2.

Materials:

-

Ovine COX-1 or human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

A known COX inhibitor (e.g., indomethacin) as a positive control

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

Procedure:

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

-

In a microplate, add the reaction buffer, the COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.

-

Pre-incubate the enzyme with the test compound for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a specific period (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., a solution of a strong acid).

-

Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for COX Inhibition Assay.

Lipoxygenase (LOX) Inhibition Assay

This protocol outlines a spectrophotometric method to assess the inhibitory effect of a compound on lipoxygenase activity.

Objective: To determine the IC50 value of this compound for the inhibition of lipoxygenase.

Materials:

-

Soybean lipoxygenase (or other purified LOX)

-

Linoleic acid or arachidonic acid (substrate)

-

This compound (test compound)

-

A known LOX inhibitor (e.g., nordihydroguaiaretic acid) as a positive control

-

Borate buffer (e.g., 0.1 M, pH 9.0)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a series of dilutions of this compound in a suitable solvent.

-

In a quartz cuvette, mix the borate buffer and the test compound at various concentrations.

-

Add the lipoxygenase enzyme solution and pre-incubate for a short period (e.g., 5 minutes) at room temperature.

-

Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

-

Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

Determine the percentage of inhibition for each concentration of this compound relative to a vehicle control.

-

Calculate the IC50 value as described for the COX inhibition assay.

Phospholipase A2 (PLA2) Activity Assay

This protocol describes a fluorometric assay for measuring PLA2 activity.

Objective: To determine if this compound inhibits PLA2 activity.

Materials:

-

Purified PLA2 enzyme or cell lysate containing PLA2

-

Fluorescent PLA2 substrate (e.g., a phospholipid analog with a fluorescent reporter)

-

This compound (test compound)

-

A known PLA2 inhibitor as a positive control

-

Assay buffer

-

Fluorescence microplate reader

Procedure:

-

Prepare dilutions of this compound.

-

In a microplate, add the assay buffer, the PLA2 enzyme source, and the test compound.

-

Pre-incubate to allow for potential inhibitor binding.

-

Initiate the reaction by adding the fluorescent PLA2 substrate.

-